

Preliminary Efficacy of Pomalidomide-C11-NH2 Hydrochloride-Based PROTACs: A Technical Overview

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Compound of Interest

Compound Name: *Pomalidomide-C11-NH2 hydrochloride*

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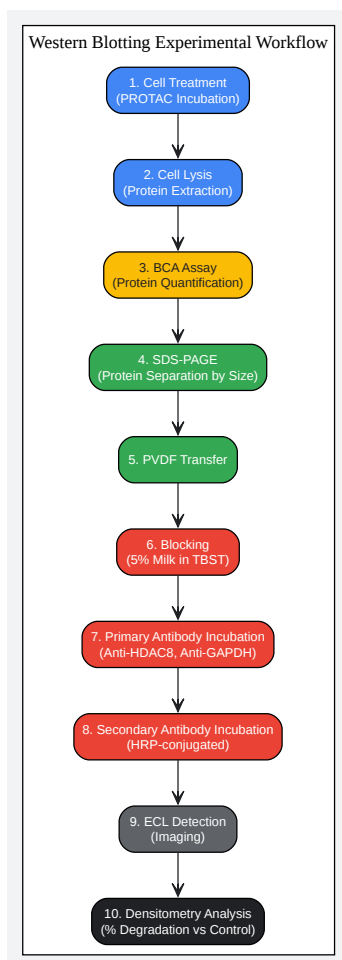
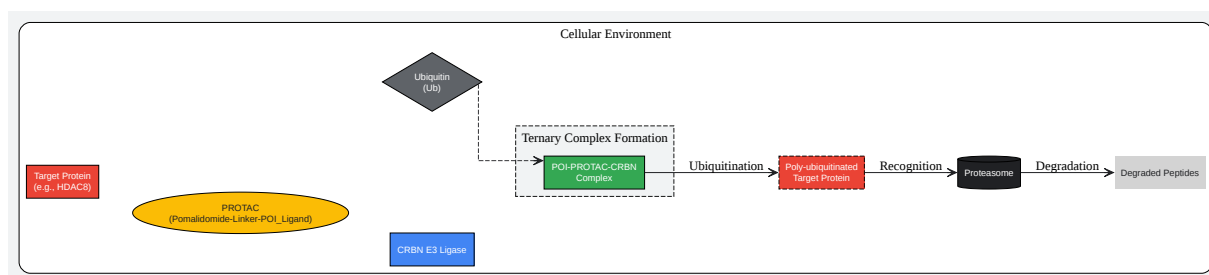
This technical guide provides an in-depth analysis of the preliminary efficacy of therapeutic agents derived from **Pomalidomide-C11-NH2 hydrochloride**. This compound is not a standalone therapeutic agent but a crucial chemical intermediate used in the construction of Proteolysis-Targeting Chimeras (PROTACs). It functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a C11 alkyl amine linker.^{[1][2][3]} The terminal amine group (-NH2) provides a versatile conjugation point for attaching a ligand that targets a specific protein of interest (POI), thereby forming a bifunctional PROTAC designed to induce the degradation of that POI.^[1]

The efficacy of this molecule is therefore demonstrated through the activity of the final PROTAC construct. This guide focuses on a key preliminary study where Pomalidomide-C11-NH2 was utilized to synthesize a PROTAC targeting Histone Deacetylase 8 (HDAC8), a protein implicated in various cancers.

Core Concept: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. They consist of three components: a ligand for a

target protein (POI), a ligand for an E3 ubiquitin ligase (like pomalidomide for CRBN), and a chemical linker connecting them.[4] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] Pomalidomide is a preferred CRBN ligand due to its strong binding affinity, which promotes efficient ternary complex formation.[5]



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